7-Sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Vue d'ensemble

Description

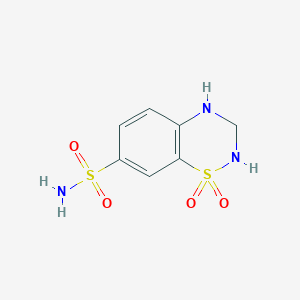

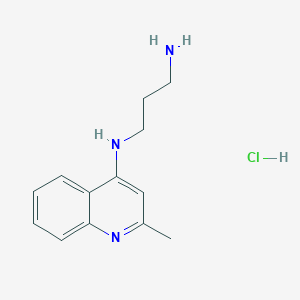

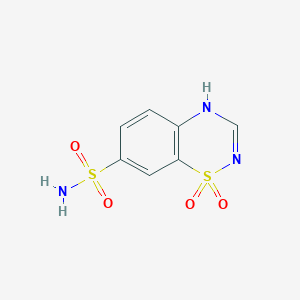

7-Sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a benzothiadiazine that is substituted by a sulfonamide at position 7 . It is used as a diuretic for the treatment of hypertension and congestive heart failure .

Synthesis Analysis

The synthesis of 7-Sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves the substitution on the phenoxy ring and on the nitrogen atom at the 4-position . The impact of the substituent introduced at the 7-position of the heterocycle was examined .Molecular Structure Analysis

The molecular formula of 7-Sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is C7H9N3O4S2 . The structure includes a benzothiadiazine ring substituted by a sulfonamide at position 7 .Chemical Reactions Analysis

The chemical reactions involving 7-Sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide are influenced by the substituent introduced at the 7-position of the heterocycle .Physical And Chemical Properties Analysis

The molecular weight of 7-Sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is 263.3 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 .Applications De Recherche Scientifique

Analytical Techniques and Impurity Identification

7-Sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has been utilized in analytical chemistry for identifying impurities in pharmaceuticals. A study by Fang et al. (2001) developed a high-pressure liquid chromatography method for identifying a new impurity in hydrochlorothiazide, a related compound. This impurity was identified as a methylene bridged pair of hydrochlorothiazide molecules through techniques like ultraviolet spectroscopy and nuclear magnetic resonance (NMR) spectroscopy (Fang et al., 2001).

Pharmacology and Cognitive Enhancement

In pharmacological research, derivatives of this compound have been synthesized and evaluated for their potential as cognitive enhancers. Francotte et al. (2007) synthesized and tested a series of these derivatives as potentiators of AMPA receptors, identifying compounds with cognition-enhancing effects in rats following oral administration (Francotte et al., 2007).

Hypotensive Activity

The compound and its derivatives have been investigated for their hypotensive activity. Severs et al. (1965) studied the hypotensive effects of benzothiadiazinate derivatives in rats and dogs, observing mechanisms like α adrenergic blockade and direct action on vascular smooth muscle (Severs et al., 1965).

Potential as Sweetening Agents

In the field of food chemistry, some derivatives of 7-Sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide have been explored as potential sweetening agents. Bancroft et al. (1978) synthesized various derivatives by reacting sulfamoyl chloride with anthranilic acid derivatives, highlighting their potential use in sweetening applications (Bancroft et al., 1978).

Chemical Synthesis and Catalytic Applications

This compound has also been used in chemical synthesis. Khazaei et al. (2015) introduced a novel N-bromo sulfonamide reagent based on a derivative of this compound, applying it as an efficient catalyst for the preparation of certain organic compounds (Khazaei et al., 2015).

Biological Ligand Complexes and Enzyme Inhibition

In biochemistry, complexes of chlorothiazide, a closely related compound, with divalent metal ions have been studied for their enzyme inhibition properties. Supuran (1996) prepared and characterized these complexes, testing them as inhibitors of the enzyme carbonic anhydrase (Supuran, 1996).

Propriétés

IUPAC Name |

1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4S2/c8-15(11,12)5-1-2-6-7(3-5)16(13,14)10-4-9-6/h1-3,9-10H,4H2,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUXUGOZJVHVMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=C(C=C(C=C2)S(=O)(=O)N)S(=O)(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879117 | |

| Record name | HYDROTHIAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | |

CAS RN |

23141-82-4 | |

| Record name | HYDROTHIAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lacosamide impurity I [EP]](/img/structure/B3326056.png)

![(11bR)-4-Hydroxy-2,6-di(naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3326128.png)

![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B3326170.png)